2'-bromo-2,6-dimethoxy-1,1'-Biphenyl

Palladium catalysis C–N cross-coupling Dialkylbiarylphosphine ligands

Researchers synthesizing dialkylbiarylphosphine ligands face a critical supply bottleneck: inconsistent purity of brominated biaryl intermediates leads to failed lithiation steps and low ligand yields. 2′-Bromo-2,6-dimethoxy-1,1′-biphenyl is the exact precursor specified for MeSPhos ligand synthesis, resolving the oxidative addition challenge posed by deactivated aryl chlorides. - Exclusive 2′-bromo substitution pattern enables lithium-halogen exchange required for dimethylphosphine installation. - Pre-optimized steric environment reduces desymmetrization byproducts; achieves ≥97% purity by HPLC. - Bulk stock available (1 g to 100 g); ships ambient with full QC documentation.

Molecular Formula C14H13BrO2
Molecular Weight 293.15 g/mol
CAS No. 755017-61-9
Cat. No. B1284287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-bromo-2,6-dimethoxy-1,1'-Biphenyl
CAS755017-61-9
Molecular FormulaC14H13BrO2
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2=CC=CC=C2Br
InChIInChI=1S/C14H13BrO2/c1-16-12-8-5-9-13(17-2)14(12)10-6-3-4-7-11(10)15/h3-9H,1-2H3
InChIKeyPUOROVCYOTZRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Bromo-2,6-dimethoxy-1,1′-biphenyl Overview


2′-Bromo-2,6-dimethoxy-1,1′-biphenyl (CAS 755017-61-9) is a halogenated biaryl compound with molecular formula C14H13BrO2 and molecular weight 293.16 . The compound features a bromine atom at the 2′-position of the biphenyl scaffold and two methoxy groups at the 2- and 6-positions on the opposing ring . This substitution pattern confers specific steric and electronic properties that are exploited in the synthesis of dialkylbiarylphosphine ligands, notably 2′-(dimethylphosphine)-2,6-dimethoxy-1,1′-biphenyl (MeSPhos), a catalyst ligand developed for palladium-catalyzed C–N cross-coupling reactions [1].

Precursor role Dialkylbiarylphosphine ligand synthesis
Synthetic handle Ortho-bromo enables phosphination via Li-halogen exchange
Electronic profile 2,6-Dimethoxy pattern supports electron-rich phosphines

Irreplaceability of 2′-Bromo-2,6-dimethoxy-1,1′-biphenyl


The biphenyl scaffold bearing ortho-methoxy and ortho′-halogen substituents generates a specific conformational environment that cannot be replicated by alternative halogen analogs (chloro, iodo, or fluoro) or by regioisomers where the bromine occupies the 2-position rather than the 2′-position. Differences in halogen size, bond strength, and electronic character directly influence reaction yields in cross-coupling and desymmetrization steps, while regioisomeric substitution alters the steric environment critical for ligand performance [1]. Even among brominated analogs, the precise substitution pattern determines whether the resulting phosphine ligand can access specific catalytic cycles [2].

Halogen analog substitution Cl, I, or F analogs alter bond strength and electronic character; cross-coupling yields may shift and require independent optimization.
Regioisomer mismatch 2-Bromo isomer (CAS 1256169-92-2) places halogen on the methoxylated ring, altering steric environment and ligand geometry; catalytic behavior may not transfer.
Substitution pattern specificity Precise ortho/ortho′ arrangement determines access to specific catalytic cycles; similar biphenyl scaffolds may not reproduce literature procedures.

Specificity Evidence for 2′-Bromo-2,6-dimethoxy-1,1′-biphenyl


Comparative Reactivity of MeSPhos and CySPhos

The palladium complex of MeSPhos, synthesized directly from 2′-bromo-2,6-dimethoxy-1,1′-biphenyl as the key intermediate, promotes oxidative addition of highly deactivated aryl chlorides for which CySPhos (derived from the same biphenyl scaffold but bearing dicyclohexylphosphine) is ineffective [1]. However, this gain in oxidative addition capability comes with a trade-off: MeSPhos significantly decreases the rate of reductive elimination relative to CySPhos [1]. This mechanistic divergence means that ligand selection and, by extension, the choice of the bromo-intermediate are application-dependent decisions that directly impact catalytic cycle efficiency.

Ligand reactivity
Head-to-head
MeSPhos enables oxidative addition of deactivated aryl chlorides; CySPhos is ineffective for this substrate class but shows faster reductive elimination.
Supports ligand-specific workflow selection
Application-dependent catalytic profile
Palladium catalysis C–N cross-coupling Dialkylbiarylphosphine ligands Buchwald-Hartwig amination

Halogen Effect in Lipase-Catalyzed Desymmetrization

In the lipase-catalyzed acylative desymmetrization of σ-symmetric 2′-halo-1,1′-biphenyl-2,6-diols, the bromo-substituted derivative yields the (S)-mono ester with high chemical and optical yields, a result not replicated with identical efficiency across all halogen analogs [1]. The bromine atom provides a balance of steric bulk and electronic effects that facilitates effective substrate recognition and binding within the enzyme active site, whereas the smaller chlorine atom or larger iodine atom would alter these interactions, potentially compromising enantioselectivity or conversion rates.

Halogen effect
Class-level
2′-Bromo derivative yields (S)-mono ester with high chemical and optical yields; not replicated identically across all halogen analogs in lipase-catalyzed desymmetrization.
Supports halogen-dependent enzyme recognition review
Class-level inference; independent validation recommended
Enzymatic desymmetrization Axial chirality Atropisomer synthesis Lipase catalysis

Regioisomeric Effect of Bromo Substitution

The 2′-bromo regioisomer (CAS 755017-61-9) places the bromine atom ortho to the biphenyl linkage on the non-methoxylated ring, whereas the 2-bromo regioisomer (CAS 1256169-92-2) places the bromine on the methoxylated ring . This positional difference fundamentally alters the steric environment of the biphenyl scaffold. In the 2′-bromo isomer, the bromine exerts steric influence on the opposite ring's substitution pattern without directly interacting with the 2,6-methoxy groups; in the 2-bromo isomer, the bromine is positioned adjacent to the methoxy groups, creating a distinct conformational profile. When converted to phosphine ligands, this regioisomeric difference translates to altered ligand geometries and potentially divergent catalytic behavior.

Regioisomeric control
Data to verify
2′-Bromo isomer places bromine ortho to linkage on non-methoxylated ring; 2-bromo isomer places bromine on methoxylated ring, fundamentally altering the steric environment.
Confirms regioisomer-specific procurement requirement
Source-specific review; verify for intended ligand
Regioisomerism Phosphine ligand synthesis Steric parameters Catalyst design

Sagephos Ligand Synthesis for Enantioselective C–H Activation

2′-Bromo-2,6-dimethoxy-1,1′-biphenyl serves as a building block for Sagephos-type ligands used in palladium-catalyzed enantioselective C(sp³)–H functionalization, achieving enantiomeric ratios up to 98:2 in indoline scaffold synthesis [1]. While the direct comparison data between this precursor and alternative halogenated building blocks for this specific application are not available in the public domain, the established synthetic route using the 2′-bromo derivative represents a validated pathway to these high-performance chiral ligands. The 2,6-dimethoxy substitution pattern contributes to the electron-rich character of the resulting monodentate phosphine, a feature critical for cooperative effects with bulky carboxylic acid additives.

Enantioselectivity
Reported
Enantiomeric ratios up to 98:2 in indoline scaffold synthesis via Sagephos-type ligands.
Supports chiral ligand synthetic route validation
Reported enantioselectivity context
Enantioselective catalysis C–H activation Atropisomeric ligands Palladium catalysis

Applications of 2′-Bromo-2,6-dimethoxy-1,1′-biphenyl


MeSPhos for Deactivated Aryl Chloride Amination

Employ 2′-bromo-2,6-dimethoxy-1,1′-biphenyl as the biaryl precursor for MeSPhos (2′-(dimethylphosphine)-2,6-dimethoxy-1,1′-biphenyl) synthesis. This scenario is specifically indicated when the target catalytic application involves palladium-catalyzed C–N cross-coupling of highly deactivated aryl chlorides, a substrate class for which the widely used CySPhos ligand is ineffective [1]. The bromo intermediate undergoes lithium-halogen exchange followed by phosphination to install the dimethylphosphine moiety. Researchers should note the documented trade-off: while MeSPhos enables oxidative addition of challenging substrates, it exhibits a decreased reductive elimination rate relative to CySPhos [1].

Enzymatic Desymmetrization to Chiral Biaryl Mono Esters

Utilize the 2′-bromo derivative of 1,1′-biphenyl-2,6-diol as a substrate for Burkholderia cepacia lipase-catalyzed acylative desymmetrization to produce (S)-mono esters with high chemical and optical yields [1]. The bromo substitution provides the appropriate steric and electronic profile for effective enzyme recognition. The resulting axially chiral products serve as versatile intermediates for asymmetric catalysis ligands and chiral building blocks [1].

Sagephos-Type Chiral Phosphine Ligand Synthesis

Deploy 2′-bromo-2,6-dimethoxy-1,1′-biphenyl in the synthesis of Sagephos-type electron-rich monodentate phosphine ligands for palladium-catalyzed enantioselective C(sp³)–H functionalization reactions [1]. The 2,6-dimethoxy substitution pattern on the biphenyl scaffold contributes electron density that facilitates cooperative effects with bulky carboxylic acid additives, enabling enantiomeric ratios up to 98:2 in the construction of the indoline scaffold [1].

Atropisomeric Ligands for Asymmetric Suzuki-Miyaura Coupling

Use this halogenated biphenyl as a versatile starting material for constructing atropisomeric biaryl ligands applied in asymmetric Suzuki-Miyaura reactions [1]. The ortho-bromo functionality provides a synthetic handle for further derivatization while the 2,6-dimethoxy pattern influences ligand geometry and metal coordination. Ligands derived from this scaffold achieve enantioselectivity up to 97:3 e.r. under mild conditions [1].

Application
Selection Property
Validation Focus
MeSPhos ligand synthesis
Ligand precursor specificity
Oxidative addition compatibility with deactivated substrates
Enzymatic desymmetrization
Halogen-dependent enzyme recognition
Enantioselectivity and conversion rate review
Sagephos-type chiral ligands
Electron-rich phosphine character
Cooperative acid additive effects in C–H activation
Atropisomeric ligand synthesis
Ortho-bromo derivatization handle
Ligand geometry and asymmetric coupling review

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